Evandamine is primarily extracted from the Evandra plant species, which belongs to the family of Apocynaceae. This family is known for producing various bioactive compounds. As a member of the alkaloid class, Evandamine exhibits significant biological activity, particularly in the context of neuropharmacology and potential therapeutic applications.
The synthesis of Evandamine can be approached through several methodologies, often involving complex organic reactions. One notable synthetic route includes:
Technical parameters such as temperature, reaction time, and solvent choice play crucial roles in yield and purity. For example, reactions may be conducted under reflux conditions in organic solvents like ethanol or dichloromethane.
The molecular structure of Evandamine is characterized by its complex ring system typical of many alkaloids. Its empirical formula is C₁₄H₁₅N, indicating a nitrogen-containing heterocyclic compound.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide insights into its spatial configuration and confirm its structural integrity.
Evandamine participates in various chemical reactions that can modify its structure or lead to the formation of derivatives with enhanced properties:
These reactions are often conducted under controlled conditions to ensure selectivity and yield.
The mechanism of action for Evandamine involves interaction with specific neurotransmitter receptors in the central nervous system.
Quantitative data from receptor binding studies can elucidate binding affinities and efficacy at target receptors.
Evandamine exhibits distinct physical and chemical properties that are essential for its application:
These properties influence formulation strategies for therapeutic use.
Evandamine has potential applications across various scientific fields:
Evodiamine is a complex polycyclic alkaloid classified as a quinazolinocarboline, with the systematic IUPAC name 13b(S)-3-Methyl-13b,13,14,15-tetrahydro-2H-indolo[2',3':3,4]pyrido[2,1-b]quinazolin-2-one. Its molecular formula is C₁₉H₁₇N₃O, yielding a molar mass of 303.365 g/mol. The compound features a pentacyclic scaffold comprising fused indole, quinazoline, and pyridine rings, creating a distinctive "L-shaped" three-dimensional conformation. This non-planar structure enables unique interactions with biological targets, particularly through intercalation into DNA cleavage sites. Key functional groups include a C5 carbonyl oxygen, N14 nitrogen, and C13b chiral center (with S-configuration being biologically predominant). The molecule exhibits moderate lipophilicity (logP ≈ 3.2) and limited aqueous solubility in neutral conditions, though derivatization at C10 with hydroxyl or amino groups significantly enhances hydrophilicity [1] [2].
Table 1: Atomic Composition of Evodiamine
Element | Carbon (C) | Hydrogen (H) | Nitrogen (N) | Oxygen (O) |
---|---|---|---|---|
Count | 19 | 17 | 3 | 1 |
The compound derives its name from its botanical source, Evodia rutaecarpa Bentham (Rutaceae family), known in traditional Chinese medicine as "Wu Zhu Yu." First isolated in 1915 by Japanese chemists Asahina and Kashiwaki, its structural elucidation was completed in 1951 using degradation studies that identified β-carboline and anthranilic acid fragments. The name "evodiamine" follows the convention of alkaloids isolated from Evodia species, with the suffix "-amine" denoting its nitrogenous nature. Early pharmacological investigations (1930s–1970s) focused on its vasodilatory and thermogenic properties, but seminal research by Kobayashi et al. (2001) established its anti-obesity mechanisms via vanilloid receptor activation, reigniting scientific interest. Synthetic efforts began in the 1960s, with the first total synthesis achieved through o-aminobenzaldehyde coupling to 3,4-dihydro-β-carboline followed by oxidation [1] [2].
Globally, evodiamine is classified as a natural product compound without therapeutic approval, falling under research chemical regulations. It holds no assigned Therapeutic Chemical (ATC) code or New Drug Application (NDA) status with the U.S. Food and Drug Administration. Key identifiers include:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: